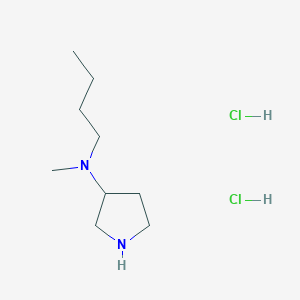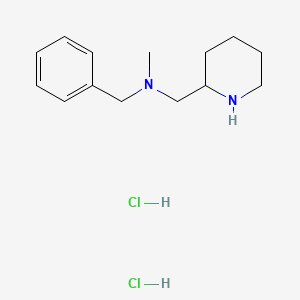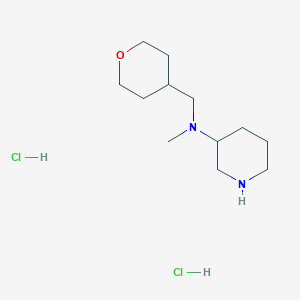![molecular formula C7H4Cl2N2 B1424194 3,5-dichloro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190320-38-7](/img/structure/B1424194.png)
3,5-dichloro-1H-pyrrolo[2,3-c]pyridine
Vue d'ensemble
Description
“3,5-dichloro-1H-pyrrolo[2,3-c]pyridine” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . It’s a halogenated heterocycle . The empirical formula is C7H4Cl2N2 .
Molecular Structure Analysis
The molecular structure of “3,5-dichloro-1H-pyrrolo[2,3-c]pyridine” includes a pyrrolopyridine core with two chlorine atoms attached at the 3rd and 5th positions . The molecular weight is 187.03 .Applications De Recherche Scientifique
Cancer Therapy
- Scientific Field : Oncology
- Application Summary : 1H-pyrrolo[2,3-b]pyridine derivatives, which include “3,5-dichloro-1H-pyrrolo[2,3-c]pyridine”, have been found to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, these compounds represent an attractive strategy for cancer therapy .
- Methods of Application : The specific derivative compound 4h was tested in vitro, where it inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
- Results : Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively .
Treatment of Tuberculosis
- Scientific Field : Microbiology
- Application Summary : Pyrazolo[3,4-b]pyridine derivatives, which include “3,5-dichloro-1H-pyrrolo[2,3-c]pyridine”, have shown promising activity against Mycobacterium tuberculosis .
- Methods of Application : Some products were subjected to in vitro Microplate Alamar Blue assay (MABA) assay against M. tuberculosis H37Rv strain and in silico analysis by binding to Pantothenate Synthetase from M. tuberculosis (MTBPS) .
- Results : The pyazolo[3,4-b]pyridine with N(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et, C(6)SMe substitutions exhibits promising antituberculotic activity .
Antidiabetic Treatment
- Scientific Field : Endocrinology
- Application Summary : Compounds similar to “3,5-dichloro-1H-pyrrolo[2,3-c]pyridine” have been found to reduce blood glucose levels . This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
- Methods of Application : The specific methods of application are not detailed in the source, but typically these compounds would be administered in a controlled dosage and their effects on blood glucose levels would be monitored over time .
- Results : The source does not provide specific results or outcomes, but it suggests that these compounds may be beneficial in conditions where a reduction of blood glucose is beneficial .
Antiviral Treatment
- Scientific Field : Virology
- Application Summary : Pyridine-containing compounds, which include “3,5-dichloro-1H-pyrrolo[2,3-c]pyridine”, have shown importance for medicinal application as antiviral agents .
- Methods of Application : The specific methods of application are not detailed in the source, but typically these compounds would be tested in vitro against various viruses .
- Results : The source does not provide specific results or outcomes, but it suggests that these compounds may have potential as antiviral agents .
Anticholinesterase Activities
- Scientific Field : Neurology
- Application Summary : Pyridine-containing compounds, which include “3,5-dichloro-1H-pyrrolo[2,3-c]pyridine”, have shown importance for medicinal application as anticholinesterase agents .
- Methods of Application : The specific methods of application are not detailed in the source, but typically these compounds would be tested in vitro for their ability to inhibit cholinesterase .
- Results : The source does not provide specific results or outcomes, but it suggests that these compounds may have potential as anticholinesterase agents .
Treatment of Non-Small Cell Lung Cancer
- Scientific Field : Oncology
- Application Summary : Certain compounds have shown potent activity against NCI-H522 non-small cell lung cancer .
- Methods of Application : The specific methods of application are not detailed in the source, but typically these compounds would be tested in vitro against various cancer cell lines .
- Results : The source does not provide specific results or outcomes, but it suggests that these compounds may have potential as treatments for non-small cell lung cancer .
Orientations Futures
Propriétés
IUPAC Name |
3,5-dichloro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-2-10-6-3-11-7(9)1-4(5)6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXFRNASBZLFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-1H-pyrrolo[2,3-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424111.png)
![Methyl 4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B1424112.png)
![Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1424114.png)





![4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424123.png)
![5,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424124.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)
![methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424132.png)
![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)
![2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B1424134.png)